molecular formula C14H18N2O2 B592603 3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy CAS No. 1379779-16-4

3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy

Cat. No.: B592603
CAS No.: 1379779-16-4
M. Wt: 246.31
InChI Key: APTALNPNDVLSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” is a complex organic compound that features a pyrrolidine ring substituted with a formyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Substitution with Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the formyl group to an alcohol or other reduced forms.

    Substitution: The pyridinyl group may participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Lacks the formyl and pyridinyl groups, making it less functionalized.

    3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Similar but without the pyridinyl group.

    4-(3-Pyridinyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Lacks the formyl group.

Properties

CAS No.

1379779-16-4

Molecular Formula

C14H18N2O2

Molecular Weight

246.31

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde

InChI

InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3

InChI Key

APTALNPNDVLSQZ-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.